
DAMP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyadenosine monophosphate, also known as deoxyadenylic acid, is a nucleotide that is a derivative of adenosine monophosphate. It is a monomer used in the formation of deoxyribonucleic acid (DNA). The compound is characterized by the presence of a phosphate group, a deoxyribose sugar, and an adenine base. Deoxyadenosine monophosphate plays a crucial role in various biological processes, including DNA replication and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deoxyadenosine monophosphate can be synthesized through enzymatic and chemical methods. One common method involves the phosphorylation of deoxyadenosine using adenosine kinase in the presence of adenosine triphosphate. The reaction conditions typically include a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C.
Industrial Production Methods: In industrial settings, deoxyadenosine monophosphate is often produced using microbial fermentation. The process involves the cultivation of genetically engineered microorganisms that overexpress the enzymes required for the synthesis of deoxyadenosine monophosphate. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Deoxyadenosine monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxyadenosine diphosphate and deoxyadenosine triphosphate.
Reduction: Reduction reactions can convert deoxyadenosine monophosphate back to deoxyadenosine.
Substitution: The phosphate group in deoxyadenosine monophosphate can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include adenosine triphosphate and adenosine diphosphate. The reactions are typically carried out in aqueous solutions at neutral pH.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Various nucleophiles can be used to substitute the phosphate group under basic conditions.
Major Products:
Oxidation: Deoxyadenosine diphosphate and deoxyadenosine triphosphate.
Reduction: Deoxyadenosine.
Substitution: Various substituted deoxyadenosine derivatives.
Aplicaciones Científicas De Investigación
Deoxyadenosine monophosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is essential for studying DNA replication, repair, and recombination processes.
Medicine: Deoxyadenosine monophosphate is used in the development of antiviral and anticancer therapies.
Industry: It is utilized in the production of DNA-based sensors and diagnostic tools.
Mecanismo De Acción
Deoxyadenosine monophosphate exerts its effects by participating in the formation of DNA. It is incorporated into the DNA strand by DNA polymerases during replication. The compound interacts with the enzyme’s active site, facilitating the addition of the nucleotide to the growing DNA chain. The molecular targets include DNA polymerases and other proteins involved in DNA synthesis and repair pathways.
Comparación Con Compuestos Similares
- Adenosine monophosphate
- Deoxyguanosine monophosphate
- Deoxycytidine monophosphate
- Deoxythymidine monophosphate
Comparison: Deoxyadenosine monophosphate is unique due to the presence of the adenine base and the absence of a hydroxyl group at the 2’ position of the deoxyribose sugar. This structural difference imparts distinct biochemical properties, such as its specific role in DNA synthesis. Compared to adenosine monophosphate, deoxyadenosine monophosphate is more stable and less prone to hydrolysis, making it a crucial component in DNA replication and repair.
Propiedades
Número CAS |
220203-77-0 |
|---|---|
Fórmula molecular |
C13H23Cl2N5O4 |
Peso molecular |
384.26 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


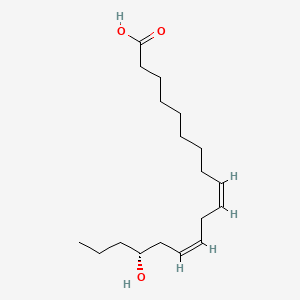
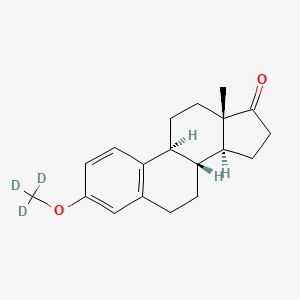
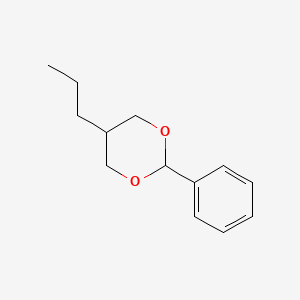
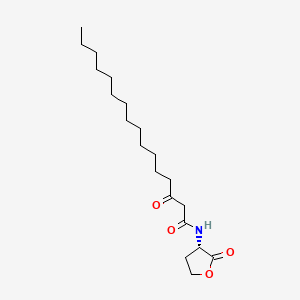
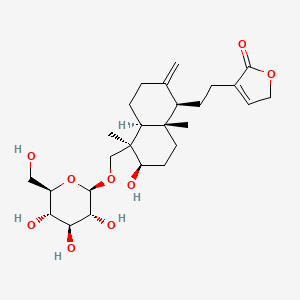
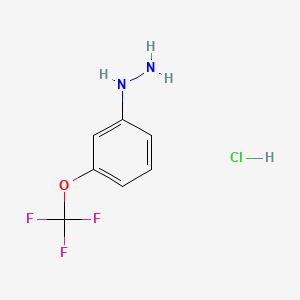
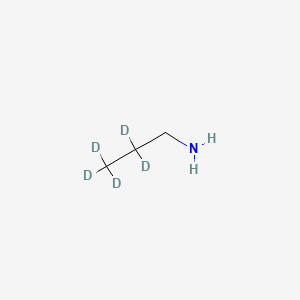
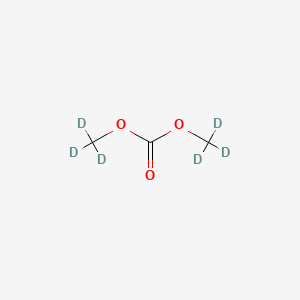
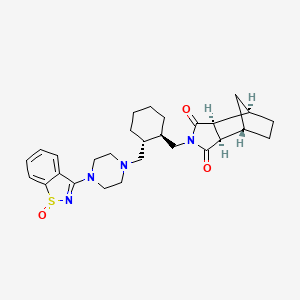
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)
